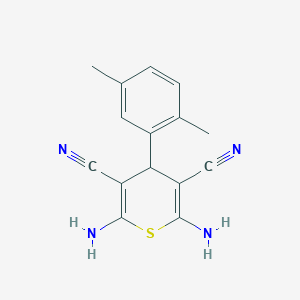

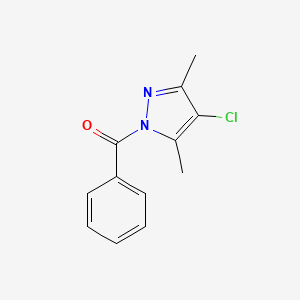

![molecular formula C17H20N4O B5524252 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to the specified compound typically involves condensation reactions, where key precursors such as 3-amino-1,2,4-triazole are reacted with various aldehydes or ketones. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, showcasing the typical synthetic route for these compounds (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often elucidated using X-ray single crystal diffraction and various spectroscopic techniques such as NMR and IR. These methods provide insights into the geometrical parameters and the electronic environment of the molecules. For instance, the structural characterization of a similar compound was achieved through these techniques, confirming the expected framework and offering a deeper understanding of the molecule's conformation (Lahmidi et al., 2019).

Chemical Reactions and Properties

The [1,2,4]triazolo[1,5-a]pyrimidine core exhibits versatile chemical reactivity, allowing for various functionalizations and transformations. This reactivity is exploited in synthesizing diverse derivatives with potential biological activities. For example, the introduction of different substituents through reactions with chloroacetamides has been reported, leading to a range of N-substituted amide derivatives, showcasing the chemical versatility of the core structure (Nguyen Tien Cong et al., 2014).

科学的研究の応用

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been explored in various studies. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized it using X-ray single crystal diffraction and various spectroscopic techniques (Lahmidi et al., 2019).

Antimicrobial Activities

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine moiety have shown potential in antimicrobial applications. For example, Hossain and Bhuiyan (2009) prepared various fused pyrimidines and evaluated them for antimicrobial activity (Hossain & Bhuiyan, 2009). Additionally, Abdel‐Aziz et al. (2008) synthesized new compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety and observed moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Hydrogen-Bonded Supramolecular Architectures

In the field of supramolecular chemistry, derivatives of triazolopyrimidin-5,7-dionato have been used to create complexes and polymers with interesting hydrogen-bonded architectures, as reported by Maldonado et al. (2009) (Maldonado et al., 2009).

Tautomerization Studies

The tautomerization of derivatives of triazolopyrimidine has been studied, providing insights into the dynamic chemical behavior of these compounds. Desenko et al. (2006) reported on the equilibrium and tautomerization of dihydro-triazolo[1,5-a]pyrimidines (Desenko et al., 2006).

作用機序

特性

IUPAC Name |

2,5-dimethyl-6-[(4-propan-2-ylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-10(2)14-7-5-13(6-8-14)9-15-11(3)18-17-19-12(4)20-21(17)16(15)22/h5-8,10H,9H2,1-4H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGIZGNHESANPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)